molecular formula C17H17Cl2N3O4S B11481249 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]-5-sulfamoylbenzamide

2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]-5-sulfamoylbenzamide

Cat. No.: B11481249
M. Wt: 430.3 g/mol
InChI Key: AUTNKQORQLQPBV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]-5-sulfamoylbenzamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes dichlorobenzene, morpholine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]-5-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 4-(morpholin-4-yl)aniline to produce the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert the sulfonamide group to an amine.

    Substitution: The dichloro groups in the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]-5-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Another compound with a similar dichlorobenzene and morpholine structure.

    2,5-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide: Contains similar functional groups but with different substitution patterns.

Uniqueness

2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]-5-sulfamoylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.

Properties

Molecular Formula

C17H17Cl2N3O4S

Molecular Weight

430.3 g/mol

IUPAC Name

2,4-dichloro-N-(4-morpholin-4-ylphenyl)-5-sulfamoylbenzamide

InChI

InChI=1S/C17H17Cl2N3O4S/c18-14-10-15(19)16(27(20,24)25)9-13(14)17(23)21-11-1-3-12(4-2-11)22-5-7-26-8-6-22/h1-4,9-10H,5-8H2,(H,21,23)(H2,20,24,25)

InChI Key

AUTNKQORQLQPBV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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